N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
Description
This compound features a 1,3-thiazolidin-2,4-dione core modified with a (5Z)-5-(3-fluorobenzylidene) substituent, a propanamide linker, and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety. The sulfone group (1,1-dioxido) enhances solubility compared to non-oxidized sulfur analogs, while the Z-configuration of the benzylidene group optimizes steric and electronic interactions with biological targets.
Properties
Molecular Formula |
C17H15FN2O5S2 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C17H15FN2O5S2/c18-12-3-1-2-11(8-12)9-14-16(22)20(17(23)26-14)6-4-15(21)19-13-5-7-27(24,25)10-13/h1-3,5,7-9,13H,4,6,10H2,(H,19,21)/b14-9- |
InChI Key |
FQPGVTKTAGSZJE-ZROIWOOFSA-N |
Isomeric SMILES |
C1C(C=CS1(=O)=O)NC(=O)CCN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=O |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of thiazolidinone derivatives with propanamide linkers. Key structural variations among analogs include:
- Benzylidene substituents (e.g., halogen, methyl, or heteroaromatic groups).
- Thiazolidinone ring modifications (e.g., 2-thioxo vs. 2,4-dioxo).
- Propanamide substituents (e.g., aryl, sulfamoyl, or hydroxyl groups).
Structural and Functional Differences
Table 1: Comparative Analysis of Key Analogs
Key Research Findings
Electron-Withdrawing Substituents: The 3-fluorobenzylidene group in the target compound may enhance binding to hydrophobic pockets in enzymes, as seen in halogenated isoniazid derivatives with 3-fluoro or chloro groups, which showed selective antitumor effects against non-small cell lung cancer .
Thiazolidinone Modifications: The 2,4-dioxo configuration in the target compound improves metabolic stability compared to 2-thioxo analogs, which are prone to oxidation .
Solubility and Bioavailability : The sulfone group in the dihydrothiophen moiety increases solubility, contrasting with thiol-containing analogs (e.g., ) that exhibit lower aqueous solubility.
Stereoelectronic Effects : NMR studies on similar compounds (e.g., ) indicate that substituent position (meta vs. para) significantly alters chemical shifts in regions critical for binding, suggesting that the 3-fluoro group in the target compound optimizes electronic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
